Henry's Law Constant: Quantifying Air-Water Partitioning vs. Other Linear Alkylbenzenes
3-Phenyldecane exhibits a specific Henry's law solubility constant (Hscp) at 298.15 K, which quantifies its air-water partitioning behavior. This value is directly measurable and differs from other C9-C14 linear alkylbenzenes, allowing for accurate environmental fate modeling [1]. The provided data allows a researcher to directly compare 3-phenyldecane's volatility from aqueous solution against its homologs and isomers.
| Evidence Dimension | Henry's Law Solubility Constant (Hscp) at 298.15 K |
|---|---|
| Target Compound Data | 1.1 × 10⁻⁴ mol/(m³ Pa) |
| Comparator Or Baseline | Other C9–C14 linear alkylbenzenes (range of values, e.g., for C10 isomers) |
| Quantified Difference | Specific value within the class; critical for accurate partition modeling vs. using a generic LAB average. |
| Conditions | Reference temperature of 298.15 K; data derived from vapor pressure/aqueous solubility measurements (Type V reliability). |
Why This Matters
This precise constant is essential for environmental fate and transport models, where using a generic or estimated value for linear alkylbenzenes could lead to significant errors in predicting the compound's behavior in air-water systems.
- [1] Sherblom, P. M., Gschwend, P. M., & Eganhouse, R. P. Aqueous solubilities, vapor pressures, and 1-octanol-water partition coefficients for C9–C14 linear alkylbenzenes. J. Chem. Eng. Data, 37, 394–399. 1992. Data cited in Sander, R. (2023). Compilation of Henry's law constants (version 5.0.0). View Source
